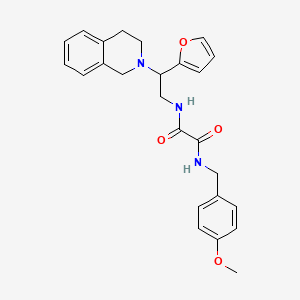
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound known for its multifaceted applications in various scientific fields Its structure comprises distinct functional groups like isoquinoline, furan, and methoxybenzyl, making it a point of interest for chemists and researchers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide involves a multi-step process:
Formation of the 3,4-Dihydroisoquinoline Core: : The initial step generally involves the reduction of isoquinoline derivatives under hydrogenation conditions.
Introduction of the Furan Group: : This can be achieved via a coupling reaction using appropriate furan-based reagents.
Amide Bond Formation: : Finally, the oxalamide linkage is formed by reacting the intermediate with oxalyl chloride in the presence of a base.
Industrial Production Methods
Industrial production may rely on the optimization of each step to enhance yield and purity. This includes:
Catalytic Optimization: : Using specific catalysts to increase reaction efficiency.
Continuous Flow Chemistry: : Implementing continuous reactors for large-scale synthesis.
Purification Techniques: : Employing chromatography and recrystallization methods for product refinement.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The isoquinoline and furan groups may undergo oxidation, leading to different hydroxylated derivatives.
Reduction: : Reduction reactions can further modify the dihydroisoquinoline ring.
Substitution: : Various substitution reactions can occur at the furan and benzyl positions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Electrophilic aromatic substitution using reagents like bromine or sulfuric acid.
Major Products
The major products will vary depending on the type of chemical reaction:
Hydroxylated Derivatives: from oxidation.
Reduced Isoquinoline Compounds: from reduction.
Substituted Furan and Benzyl Derivatives: from substitution.
Aplicaciones Científicas De Investigación
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide exhibits a broad range of applications:
Chemistry
Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine
Pharmacological Research: : Exploring its potential as a bioactive compound due to its unique structure.
Drug Development: : Investigating its efficacy and mechanism in treating certain diseases.
Industry
Catalysis: : Used as a catalyst or catalyst precursor in various industrial reactions.
Organic Electronics: : Potential use in the development of organic electronic components due to its electronic properties.
Mecanismo De Acción
Mechanism by Which It Exerts Its Effects
The compound interacts with specific molecular targets through its functional groups, leading to a range of biological and chemical effects.
Molecular Targets and Pathways
Isoquinoline Group: : May interact with enzymes or receptors in biological systems.
Furan Group: : Potential for binding to nucleophilic sites in biomolecules.
Methoxybenzyl Group: : Contributes to lipophilicity, affecting membrane permeability and interaction with hydrophobic sites.
Comparación Con Compuestos Similares
Similar Compounds
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)oxalamide: : Lacks the furan moiety, leading to different properties and applications.
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)oxalamide: : The phenyl group replaces the furan, altering its reactivity and biological activity.
Highlighting Its Uniqueness
There you have it—a deep dive into N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
Propiedades
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-31-21-10-8-18(9-11-21)15-26-24(29)25(30)27-16-22(23-7-4-14-32-23)28-13-12-19-5-2-3-6-20(19)17-28/h2-11,14,22H,12-13,15-17H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQDFPRGLFCTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














